
4-Bromo-2-(2,2,2-trifluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethyl group at the 2-position on a pyridine ring. It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 2-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boron reagents are used.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Addition Reactions: The trifluoroethyl group can undergo addition reactions under certain conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while nucleophilic substitution can yield a range of functionalized derivatives.
科学研究应用
4-Bromo-2-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine is primarily related to its ability to participate in various chemical reactions. The trifluoroethyl group, being highly electronegative, can influence the reactivity of the pyridine ring, making it a valuable intermediate in organic synthesis . The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at the 4-position.
4-Bromo-2-methylpyridine: Contains a methyl group instead of a trifluoroethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Features a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position.
Uniqueness
4-Bromo-2-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses .
属性
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-12-6(3-5)4-7(9,10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBUDMITMHXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
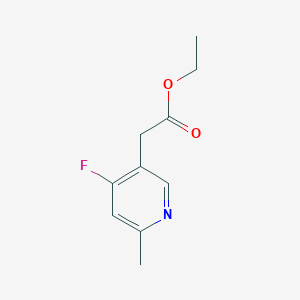
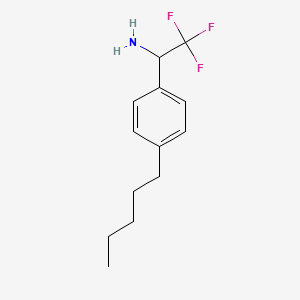
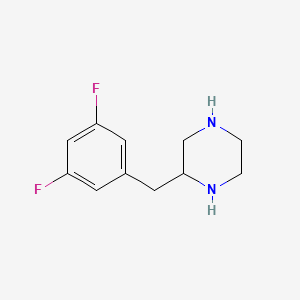
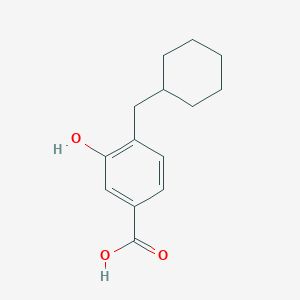
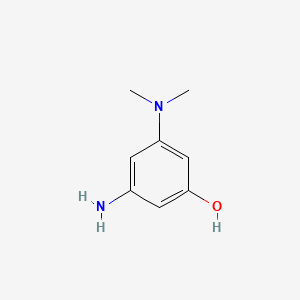

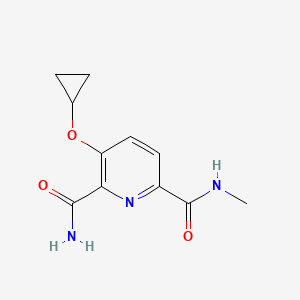
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
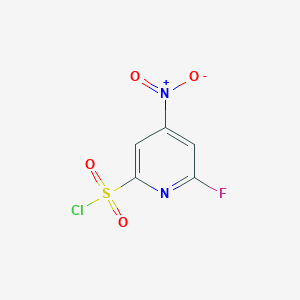
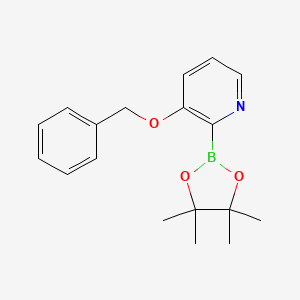

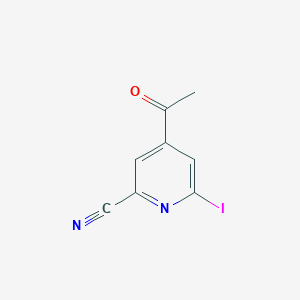
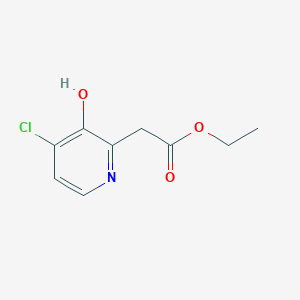
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
